molecular formula C25H28N2O4S B4398105 N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide

Cat. No.: B4398105
M. Wt: 452.6 g/mol
InChI Key: FFBZCARWGWSDCI-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Preparation of 4-methoxyphenethylamine: This can be synthesized by the reduction of 4-methoxyphenylacetonitrile using hydrogen in the presence of a palladium catalyst.

    Formation of the sulfonyl chloride intermediate: Naphthalene-2-sulfonyl chloride is prepared by reacting naphthalene with chlorosulfonic acid.

    Coupling reaction: The 4-methoxyphenethylamine is then reacted with the naphthalene-2-sulfonyl chloride to form the sulfonamide intermediate.

    Formation of the final compound: The sulfonamide intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenethylamine: A simpler compound with similar structural elements.

    Naphthalene-2-sulfonamide: Shares the sulfonamide functional group.

    Piperidine-3-carboxylic acid: Contains the piperidine ring and carboxamide group.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-31-23-11-8-19(9-12-23)14-15-26-25(28)22-7-4-16-27(18-22)32(29,30)24-13-10-20-5-2-3-6-21(20)17-24/h2-3,5-6,8-13,17,22H,4,7,14-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBZCARWGWSDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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